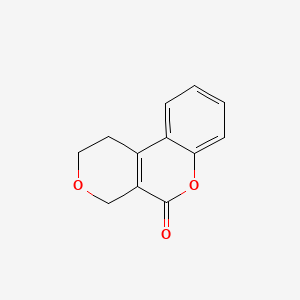
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one is a heterocyclic compound that belongs to the class of pyranocoumarins This compound is characterized by a fused ring system that includes a pyran ring and a benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be synthesized through several synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Another method involves the use of coumarin derivatives as starting materials, which undergo cyclization reactions to form the desired pyranocoumarin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or functionalized benzopyran derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and anticoagulant.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one varies depending on its application. In medicinal chemistry, the compound may exert its effects through:
Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways involved: Modulating signaling pathways related to cell proliferation, apoptosis, or inflammation.
For example, as an anticancer agent, the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be compared with other pyranocoumarins and benzopyran derivatives:
-
Similar Compounds
- 3,4-Dihydro-2H,5H-pyrano(3,2-c)(1)benzopyran-5-one
- 2H,5H-Pyrano(3,2-c)(1)benzopyran-5-one
- 2-Methoxy-2-methyl-4-phenyl-3,4-dihydro-2H,5H-pyrano(3,2-c)chromen-5-one
-
Uniqueness
- The specific arrangement of the pyran and benzopyran rings in this compound imparts unique chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
5375-87-1 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one |
InChI |
InChI=1S/C12H10O3/c13-12-10-7-14-6-5-8(10)9-3-1-2-4-11(9)15-12/h1-4H,5-7H2 |
InChI-Schlüssel |
WSECHJISCFFJEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



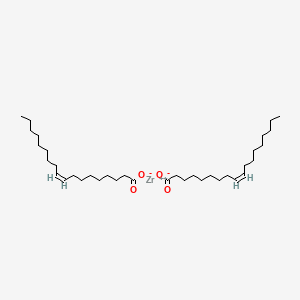
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
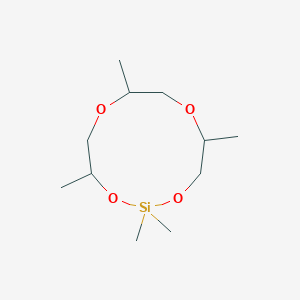





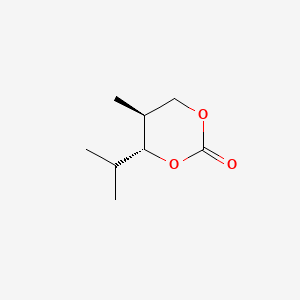
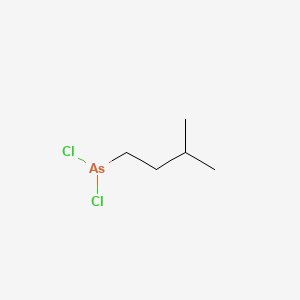
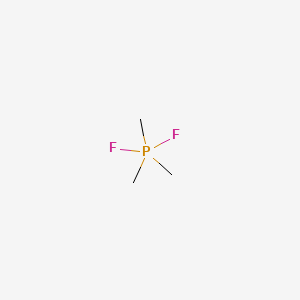
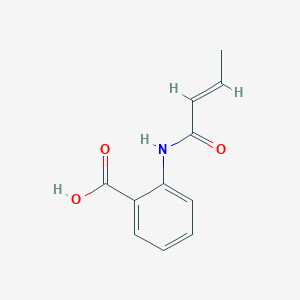
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
